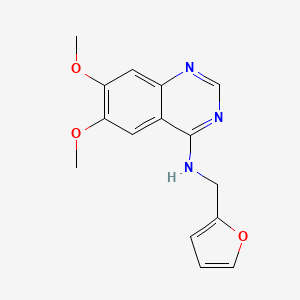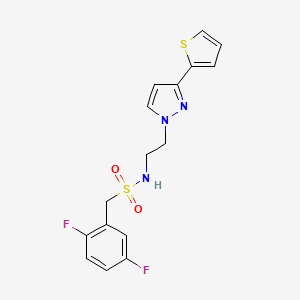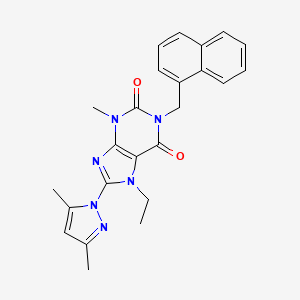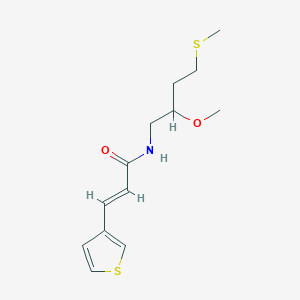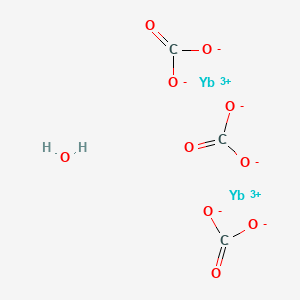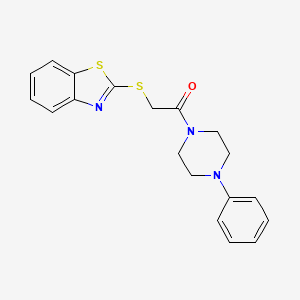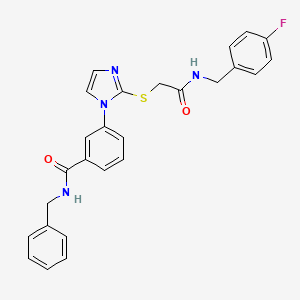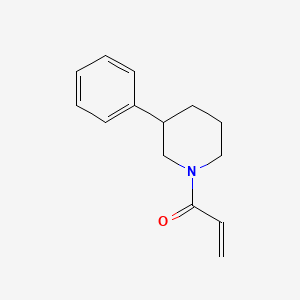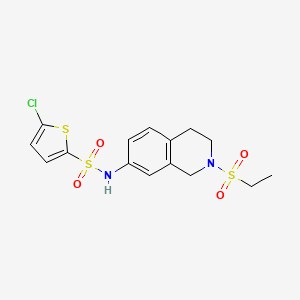
2-(9H-Fluoren-9-ylmethoxycarbonyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid” is a solid substance with a molecular weight of 353.41 . Another related compound, “®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid”, has a molecular weight of 353.42 .
Molecular Structure Analysis
The InChI code for “2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid” is 1S/C21H23NO4/c1-3-21(4-2,19(23)24)22-20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3,(H,22,25)(H,23,24) .
Physical And Chemical Properties Analysis
The compound “2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid” is a solid substance . Another related compound, “®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid”, has a storage temperature of 2-8°C .
科学的研究の応用
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the chemical structure , is utilized to protect hydroxy-groups during the synthesis of complex molecules. This protective capability is significant for synthesizing sensitive molecular structures, such as octathymidylic acid fragments, where the Fmoc group can be removed conveniently without affecting other sensitive functional groups in the molecule (Gioeli & Chattopadhyaya, 1982).
Fluorescence Studies and Hybridization
Novel fluorophores related to the compound have been designed and synthesized for fluorescence studies in biological systems. These fluorophores exhibit good fluorescence signals and higher hybridization affinity compared to unlabelled oligodeoxyribonucleotides, demonstrating the compound's potential in biochemistry and medicine (Singh & Singh, 2007).
Photolabile Protecting Group
Derivatives of this compound have been explored as photolabile protecting groups for carboxylic acids. These derivatives exhibit greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo use and as caging groups for biological messengers (Fedoryak & Dore, 2002).
Fluorophore Formation in Histochemical Methods
In a related application, the formation of fluorophores from catecholamines and similar compounds in the glyoxylic acid fluorescence histochemical method has been investigated. This method demonstrates the compound's utility in the sensitive detection of biogenic monoamines, emphasizing its importance in neurochemistry and histochemistry (Lindvall, Björklund, & Svensson, 1974).
Synthesis of Oligomers
The compound has been applied in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. These oligomers, incorporating N-fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, showcase the compound's utility in the efficient synthesis of biologically relevant oligomers (Gregar & Gervay-Hague, 2004).
作用機序
将来の方向性
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c26-22-10-9-15-11-12-27(13-20(15)23(22)24(28)29)25(30)31-14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-10,21H,11-14H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGYBZAADYHEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2C(=O)O)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Fluoren-9-ylmethoxycarbonyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

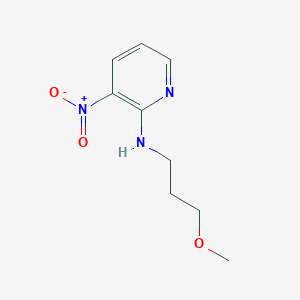
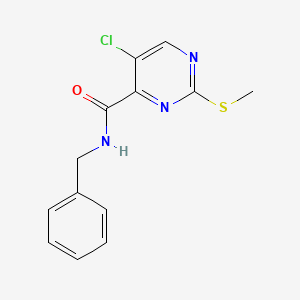

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2688037.png)
